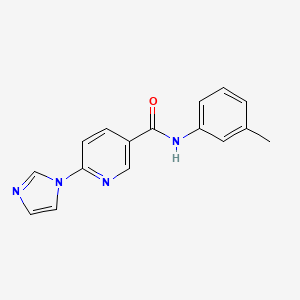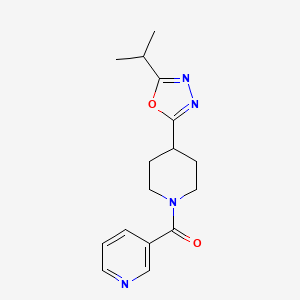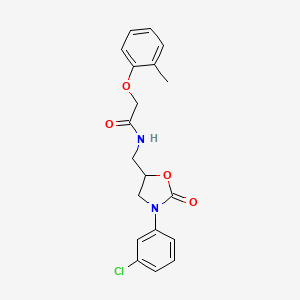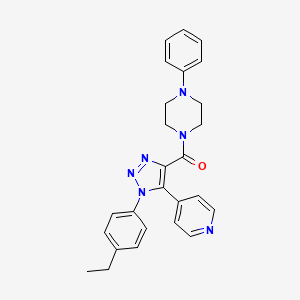
(1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic compound. It contains several functional groups and rings, including a 1,2,3-triazole ring, a pyridine ring, and a phenylpiperazine moiety .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring and the pyridine ring are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The phenylpiperazine moiety consists of a phenyl ring attached to a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms .Scientific Research Applications
Enzyme Inhibition and Molecular Interactions
- Endocannabinoid Hydrolases Inhibition : The compound was tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Some derivatives demonstrated potent dual FAAH-MAGL inhibition properties, with IC(50) values in the nanomolar range. This suggests potential for therapeutic applications in modulating endocannabinoid system activities (Morera et al., 2012).
Chemical Structure and Synthesis
- Synthesis and Crystal Structure : The compound was synthesized and characterized by NMR, MS, and IR spectra. Its structure was further confirmed through X-ray diffraction, providing a deeper understanding of its chemical properties and potential for further modifications (Cao et al., 2010).
Pharmaceutical Applications
NK-1 Antagonist Activity : Utilized in the synthesis of compounds exhibiting NK-1 antagonist activity, indicating potential applications in pharmaceutical development for conditions modulated by the NK-1 receptor (Jungheim et al., 2006).
P2X7 Antagonist Clinical Candidate : A derivative was used in the discovery of a P2X7 antagonist, suggesting its application in the treatment of mood disorders. This indicates its role in the development of new therapeutic agents targeting the P2X7 receptor (Chrovian et al., 2018).
Material Science Applications
- Corrosion Inhibitors for Mild Steel : The compound and its derivatives were investigated as corrosion inhibitors, demonstrating significant inhibition efficiency. This suggests its application in protecting metal surfaces in industrial contexts (Ma et al., 2017).
Antimicrobial Activity
Antimicrobial Activity : Some derivatives showed potent antimicrobial activity against various bacteria, indicating potential use in the development of new antimicrobial agents (Kumar et al., 2012).
Synthesis and Biological Evaluation : Evaluated for its in vivo antiinflammatory and in vitro antibacterial activity, with some compounds showing significant effectiveness. This highlights its potential in developing anti-inflammatory and antibacterial drugs (Ravula et al., 2016).
Future Directions
The future directions for research on this compound could include further investigation of its synthesis and reactions, as well as exploration of its potential biological activity. Given the known activities of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .
properties
IUPAC Name |
[1-(4-ethylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c1-2-20-8-10-23(11-9-20)32-25(21-12-14-27-15-13-21)24(28-29-32)26(33)31-18-16-30(17-19-31)22-6-4-3-5-7-22/h3-15H,2,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWGLRTDMSPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


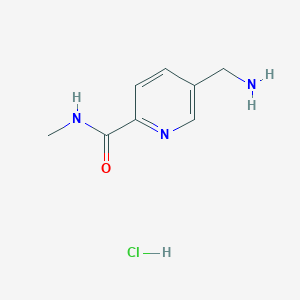
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2555942.png)

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2555947.png)
![6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2555948.png)
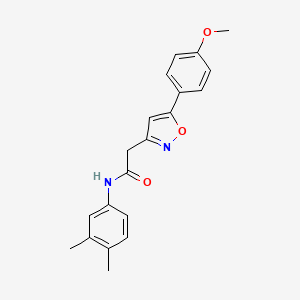

![5-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2555956.png)

![N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide](/img/structure/B2555959.png)
